molecular formula C7H8ClNO3 B1283308 Ethyl 5-(chloromethyl)isoxazole-3-carboxylate CAS No. 3209-40-3

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Cat. No. B1283308
CAS RN: 3209-40-3
M. Wt: 189.59 g/mol
InChI Key: RNURPQMTRDHCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These compounds are of significant interest due to their diverse range of biological activities and their utility as building blocks in organic synthesis for the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of isoxazole derivatives has been explored in various studies. For instance, an improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been developed, which involves the protection of the 4-acetyl group and subsequent quenching with electrophiles to yield a variety of 5-functionalized 3-isoxazolyl carboxylic acid derivatives . Another study describes the lateral lithiation of a similar compound, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, using a directing group to achieve selective transformation into homologated methyl esters . These methodologies could potentially be adapted for the synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate by modifying the electrophiles used in the quenching step.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined to belong to the monoclinic space group, providing insights into the arrangement of atoms within the molecule . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds in biological systems or further chemical reactions.

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. For instance, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates have been used as precursors for the synthesis of imidazopyrimidine and aminoindole derivatives through intramolecular cyclization . Additionally, the reactivity of isoxazole compounds with different nucleophiles can lead to a range of products, as seen in the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement . These studies highlight the versatile nature of isoxazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, a series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized and characterized for their liquid crystalline properties, indicating the potential for these compounds to exhibit mesomorphic behavior . The synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound with similar structural features, was reported to have high yields and suitability for large-scale use, suggesting good stability and scalability of these types of compounds .

Scientific Research Applications

Synthesis of 5-Substituted Isoxazole-4-carboxylic Esters

Studies have explored the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound structurally related to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This synthesis is significant for its potential use in large-scale applications and as starting materials for biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Lateral Lithiation in Functionalized Isoxazoles

Another study focuses on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, again a compound closely related to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This research provides insights into the chemical reactions and transformations of functionalized isoxazoles, crucial for medicinal chemistry (Zhou & Natale, 1998).

Alkylation in Nucleoside Synthesis

Alkylation of nucleosides using chloromethyl- and iodomethylpyrazole nucleosides has been explored, where ethyl 3(5)-(chloromethyl)pyrazole-5(3)-carboxylate plays a pivotal role. This research highlights the importance of such compounds in nucleoside synthesis with potential medicinal applications (García-López et al., 1980).

Chiral Synthesis from Isoxazol-5(2H)-ones

Research into the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, using compounds related to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, demonstrates its application in producing amino acids and related derivatives (Cox, Prager, Svensson, & Taylor, 2003).

Synthesis of Biologically Active Compounds

A study on the synthesis of novel comenic acid derivatives containing isoxazole moieties, utilizing compounds similar to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, sheds light on the potential for creating biologically active compounds for therapeutic purposes (Kletskov et al., 2018).

Safety And Hazards

The compound has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . Precautionary statements include P501-P260-P264-P280-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P405 .

properties

IUPAC Name

ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURPQMTRDHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562904
Record name Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

CAS RN

3209-40-3
Record name Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chloromethylisoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

21.2 g (210 mmol) of triethylamine were added dropwise with stirring to a mixture, cooled to 10-15° C., of 30 g (198 mmol) of ethyl 2-chloro-2-hydroxyiminoacetate and 150 ml of propargyl chloride, stirring was continued for 1 hour at room temperature, water was subsequently added, the mixture was extracted with ether, and the organic phase was dried over magnesium sulfate and evaporated in vacuo in a rotary evaporator. The residue was distilled in vacuo at 0.5 torr, the product distilling over at 116-122° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-hydroxymethyl-isoxazole-3-carboxylic acid ethyl ester (3.00 g, 17.53 mmol) in dry CH2Cl2 (30.0 mL) was treated at 0° C. with Et3N (3.17 mL, 22.79 mmol) followed by DMAP (214 mg, 1.75 mmol) and Ms-Cl (2.04 mL, 26.29 mmol). The reaction mixture was stirred at rt for 4 h before being quenched with water (50 mL), extracted with CH2Cl2 (50 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give crude 5-chloromethyl-isoxazole-3-carboxylic acid ethyl ester as an orange oil. A solution of 1.01 g of this crude material in acetone (8.0 mL) was treated, under inert atmosphere (N2) with K2CO3 (1.260 g, 9.12 mmol) followed by 4-nitro-1H-pyrazole (343 mg, 3.04 mmol) and TBA bromide (195 mg, 0.61 mmol). The resulting mixture was stirred at rt overnight. Water (50 mL) and EA (50 mL) were added. The aq. layer was extracted with EA (50 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellow oil. TLC: rf (50:50 hept-EA)=0.31. LC-MS-conditions 02: tR=0.86 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.17 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
214 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.